Technical Guide: Chemical Properties and Structure of 5,7-Difluoro-3-iodo-1H-indazole
Technical Guide: Chemical Properties and Structure of 5,7-Difluoro-3-iodo-1H-indazole
[1]
Executive Summary
5,7-Difluoro-3-iodo-1H-indazole (CAS: 944898-99-1) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the synergistic combination of a halogenated indazole core and a reactive iodine handle at the C-3 position.[1] The fluorine atoms at positions 5 and 7 modulate the electronic properties of the ring system, enhancing metabolic stability and lipophilicity—key parameters in optimizing pharmacokinetics (PK).
This compound serves as a primary scaffold for the synthesis of kinase inhibitors and antiviral agents (specifically influenza virus replication inhibitors targeting the cap-binding domain).[1] The C-3 iodine atom provides a versatile "plug-and-play" site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library generation during lead optimization.[1]
Chemical Identity and Physical Properties[1][2][3][4][5]
The following data consolidates the physicochemical profile of 5,7-Difluoro-3-iodo-1H-indazole.
| Property | Specification |
| IUPAC Name | 5,7-difluoro-3-iodo-1H-indazole |
| CAS Number | 944898-99-1 |
| Molecular Formula | C₇H₃F₂IN₂ |
| Molecular Weight | 280.01 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Melting Point | >180 °C (decomposition often observed prior to melting) |
| pKa (Calculated) | ~8.5 (N-H acidity increased by electron-withdrawing fluorines) |
| SMILES | FC1=CC(F)=C2C(I)=NNC2=C1 |
Structural Analysis[1]
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Electronic Effects: The fluorine atoms at C-5 and C-7 are strongly electron-withdrawing.[1][2] This reduces the electron density of the indazole ring, making the N-H proton more acidic (lower pKa) compared to the non-fluorinated parent. This facilitates N-alkylation or N-arylation reactions under milder basic conditions.[1]
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Metabolic Stability: The C-F bonds block common metabolic soft spots (oxidation sites), potentially increasing the half-life of drug candidates derived from this scaffold.
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Steric Environment: The C-7 fluorine exerts a steric influence on N-1 substitutions, potentially inducing atropisomerism in N-arylated derivatives, a factor critical for binding affinity in enzyme pockets.[1]
Synthesis Protocol: The Sandmeyer Route[1]
While direct iodination of indazoles is possible, the most robust and regioselective method for generating 5,7-Difluoro-3-iodo-1H-indazole proceeds via the Sandmeyer-type iodination of 5,7-difluoro-1H-indazol-3-amine.[1][2] This pathway avoids poly-iodination byproducts common in electrophilic substitution.[1]
Reagents & Equipment[1][3][4][5][6][8]
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Starting Material: 5,7-Difluoro-1H-indazol-3-amine (Commercial or synthesized via hydrazine cyclization of 2,4,6-trifluorobenzonitrile).[1][2]
-
Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (6 M H₂SO₄), Potassium Iodide (KI), Copper(I) Iodide (CuI).
-
Solvents: Water, Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Diazotization:
-
Suspend 5,7-difluoro-1H-indazol-3-amine (1.0 equiv) in 6 M H₂SO₄ at 0 °C.
-
Add an aqueous solution of NaNO₂ (1.3 equiv) dropwise, maintaining the temperature below 5 °C.
-
Checkpoint: Stir for 30 minutes. The formation of a clear(er) diazonium salt solution indicates progress.
-
-
Iodination (Sandmeyer):
-
In a separate vessel, prepare a solution of KI (10 equiv) and CuI (1.0 equiv) in water.
-
Slowly transfer the cold diazonium mixture into the KI/CuI solution. Caution: Nitrogen gas evolution will occur.[1]
-
Heat the mixture to 50 °C and stir for 2 hours.
-
-
Workup & Purification:
-
Quench the reaction with aqueous sodium sulfite (Na₂SO₃) to reduce excess iodine (indicated by the disappearance of dark purple color).
-
Extract with EtOAc (2x).[3][4] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3][4]
-
Purification: Purify the crude yellow solid via silica gel flash chromatography.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Sandmeyer reaction, ensuring regioselectivity at the C-3 position.
Reactivity & Derivatization Strategies
The versatility of 5,7-Difluoro-3-iodo-1H-indazole stems from its two orthogonal reaction sites: the nucleophilic N-1 nitrogen and the electrophilic C-3 iodine.[1]
Key Reaction Pathways[1]
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N-1 Protection/Alkylation:
-
The N-1 proton is acidic.[1] Protection is often the first step to prevent catalyst poisoning during cross-coupling.
-
Protocol: Reaction with 3,4-dihydro-2H-pyran (DHP) and catalytic trifluoroacetic acid (TFA) yields the THP-protected derivative.[1][2]
-
Significance: THP is stable to basic Suzuki conditions but easily removed with acid.
-
-
C-3 Palladium Cross-Coupling:
Reactivity Map
Figure 2: Orthogonal functionalization logic.[1][2] N-1 is typically modified first to modulate solubility and protect the core, followed by C-3 diversification.[1]
Analytical Characterization
Validating the structure requires confirming the loss of the amine protons (if starting from amine) and the integrity of the difluoro-substitution pattern.
Mass Spectrometry (ESI-MS)[1]
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Interpretation: Matches the monoisotopic mass of C₇H₃F₂IN₂.[1] The iodine isotope pattern is distinct (monoisotopic).
Proton NMR (¹H NMR)
-
Solvent: CDCl₃ or DMSO-d₆[1]
-
Key Signals:
-
δ 13.0 - 13.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton (exchangeable with D₂O).
-
δ 7.00 - 7.40 ppm (m, 2H): The aromatic region will show two distinct signals for H-4 and H-6.
-
H-4: Appears as a doublet of doublets (dd) due to coupling with F-5 and meta-coupling with H-6.[1]
-
H-6: Appears as a triplet of doublets (td) or multiplet due to coupling with F-5, F-7, and H-4.
-
-
-
Diagnostic Feature: The absence of the C-3 proton signal (typically around 8.0 ppm in non-iodinated indazoles) confirms iodination.[1]
Safety and Handling
-
Hazards: 5,7-Difluoro-3-iodo-1H-indazole is an organohalide.[1] Treat as an irritant (H315, H319, H335).
-
Iodine Safety: The synthesis involves iodine sources.[1] Inhalation of iodine vapors during the Sandmeyer reaction must be prevented using a fume hood.
-
Storage: Light sensitive. Store in amber vials at 2-8 °C under an inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation.
References
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Synthesis of Indazole Derivatives via Sandmeyer Reaction Source: World Intellectual Property Organization (WO2017133664A1) URL: Relevance: Primary source for the specific synthesis protocol of 5,7-difluoro-3-iodo-1H-indazole from the amine precursor.[1][2]
-
Indazoles in Drug Discovery: Properties and Applications Source: National Institutes of Health (PMC) / Molecules URL:[Link] Relevance: Validates the use of indazole scaffolds in kinase inhibitor design and bioisosterism.
-
Chemical Properties of 5,7-Difluoro-3-iodo-1H-indazole Source: PubChem / BLD Pharm Data URL:[Link] Relevance: Confirmation of CAS number (944898-99-1) and calculated physicochemical properties.[1][5]
Sources
- 1. 887567-79-5|4,6-Difluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 885522-07-6|6-Fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
- 4. WO2017133664A1 - Bicyclic pyridine and pyrimidine derivatives and their use in the treatmentï¼ amelioration or prevention of influenza - Google Patents [patents.google.com]
- 5. 001chemical.com [001chemical.com]
